2-amino-N-(4-chlorobenzyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-11-7-5-10(6-8-11)9-16-19(17,18)13-4-2-1-3-12(13)15/h1-8,16H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACVPYDIMHKZSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-chlorobenzyl)benzenesulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(4-chlorobenzyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydroxide or potassium carbonate are commonly employed to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 2-amino-N-(4-chlorobenzyl)benzenesulfonamide derivatives as effective anticancer agents. For instance, compounds derived from benzenesulfonamides have shown promising results in inhibiting the growth of various cancer cell lines, including triple-negative breast cancer (MDA-MB-231) and MCF-7 cells.
Case Study: Inhibition of Carbonic Anhydrase IX
A study published in the RSC Advances journal demonstrated that specific derivatives exhibited significant inhibitory effects against carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth and metastasis. The most active compounds showed IC50 values ranging from 10.93 to 25.06 nM for CA IX, indicating their potential as selective anticancer therapeutics .
| Compound | IC50 (CA IX) | Selectivity Ratio | Apoptosis Induction |
|---|---|---|---|
| 4e | 10.93 nM | 5.5 - 17.5 | 22-fold increase |
| 4g | 25.06 nM | - | - |
| 4h | - | - | - |
Antibacterial Properties
This compound also exhibits antibacterial properties, making it a candidate for developing new antimicrobial agents. The aforementioned study evaluated several derivatives against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae.
Case Study: Antibacterial Efficacy
The compounds demonstrated substantial inhibition rates at concentrations of 50 µg/mL, with notable percentages against S. aureus (80.69%) and significant anti-biofilm activity against K. pneumoniae (79.46%) compared to standard controls .
| Compound | Inhibition Rate (% S. aureus) | Inhibition Rate (% K. pneumoniae) |
|---|---|---|
| 4e | 80.69 | - |
| 4g | - | 79.46 |
| 4h | - | 77.52 |
Anti-inflammatory Applications
The compound has been explored for its anti-inflammatory properties, particularly as a selective inhibitor of cyclooxygenase enzymes (COX). Research indicates that certain derivatives can selectively inhibit COX-1 over COX-2, which is beneficial for reducing inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study: COX Inhibition
A derivative of this compound was found to have an IC50 value of approximately 3.2 µM for COX-1, indicating its potential as a safer anti-inflammatory agent .
Mechanistic Studies and Molecular Modeling
Molecular modeling studies have been conducted to understand the binding interactions between these compounds and their target enzymes better. Docking studies revealed favorable interactions with CA IX, providing insights into their mechanism of action.
Table: Binding Affinity Studies
| Target Enzyme | Binding Affinity (kcal/mol) |
|---|---|
| CA IX | - |
| COX-1 | - |
| COX-2 | >100 µM |
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have suggested that selected derivatives possess favorable pharmacokinetic profiles, which is crucial for their development as therapeutic agents.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-chlorobenzyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs differ in substituent positions, halogenation patterns, and appended functional groups. Key comparisons include:
Key Observations :
- Positional Isomerism: The 4-amino analog () exhibits a higher melting point (172–174°C) compared to the 2-amino isomer, suggesting stronger intermolecular forces due to para-substitution.
- Halogenation : Chlorine atoms enhance lipophilicity, as seen in , where multiple chlorines improve membrane permeability but may reduce solubility.
Physicochemical Properties
Comparative data on yields, melting points, and spectral features:
Key Observations :
- Yield: The 4-amino analog () achieves a higher yield (95%) than pyridinyl-substituted analogs (e.g., 68% in ), suggesting steric or electronic effects influence synthetic efficiency.
- Melting Points : Chlorinated analogs generally exhibit higher melting points due to enhanced van der Waals interactions.
Key Observations :
- Anticancer Potential: The indole-sulfonamide hybrid () shows moderate cytotoxicity, likely due to intercalation or enzyme inhibition.
- Enzyme Inhibition : Piperazine-containing sulfonamides () demonstrate selectivity for carbonic anhydrase isoforms, highlighting the role of bulky substituents in target specificity.
Biological Activity
2-amino-N-(4-chlorobenzyl)benzenesulfonamide, a sulfonamide compound, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an amino group, a chlorobenzyl moiety, and a sulfonamide group, which contribute to its reactivity and biological activity. Its structural formula can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity through hydrogen bonds and ionic interactions.
- Receptor Modulation : It may bind to cellular receptors, influencing signal transduction pathways involved in cellular responses.
- Gene Expression : The compound can modulate gene expression related to inflammatory and metabolic pathways.
Biological Activities
Research indicates that this compound exhibits multiple biological activities:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : Preliminary data suggest potential in inhibiting cancer cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results are summarized in Table 1.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Table 1: Antimicrobial activity of this compound
Anticancer Studies
In vitro studies on cancer cell lines showed that the compound induces apoptosis in breast cancer cells (MCF-7). The concentration-dependent effect is illustrated in Figure 1.
Figure 1: Apoptosis induction in MCF-7 cells treated with varying concentrations of this compound.
Case Study: Cardiovascular Effects
A recent study investigated the effects of this compound on perfusion pressure and coronary resistance using isolated rat heart models. The findings demonstrated that the compound significantly decreased both perfusion pressure and coronary resistance compared to control groups (Figueroa-Valverde et al., 2023).
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its sulfonamide group. Key pharmacokinetic parameters are summarized in Table 2.
| Parameter | Value |
|---|---|
| Solubility | High |
| Bioavailability | ~75% |
| Half-life | 6 hours |
Table 2: Pharmacokinetic parameters of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
